molecular formula C20H25NO2 B1391973 2-(4-Heptyloxybenzoyl)-6-methylpyridine CAS No. 1187164-53-9

2-(4-Heptyloxybenzoyl)-6-methylpyridine

Cat. No.: B1391973
CAS No.: 1187164-53-9
M. Wt: 311.4 g/mol
InChI Key: ARXMWHIDSHOEKO-UHFFFAOYSA-N
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Description

Introduction and Fundamental Characteristics

Historical Context and Discovery

The development of substituted pyridine compounds with benzoyl groups traces its origins to the broader investigation of liquid crystal materials that began in the late 19th century. Friedrich Reinitzer first reported the liquid crystal phenomenon in 1888, observing unusual melting behavior in cholesteryl benzoate. This discovery led to extensive research into organic compounds capable of exhibiting mesomorphic properties, eventually encompassing various aromatic systems including pyridine derivatives.

Research into pyridine-based liquid crystals gained momentum in the mid-20th century, with scientists exploring how different substituents affected the thermotropic behavior of these compounds. Studies on teraryl compounds containing pyridine cores, such as 2-(4-alkoxybiphenyl)-5-methylpyridines, demonstrated that these materials could exhibit nematic phases at elevated temperatures ranging from 162.4 to 234.2 degrees Celsius. The systematic investigation of alkoxy chain length effects on mesophase properties provided foundational knowledge for understanding how compounds like 2-(4-Heptyloxybenzoyl)-6-methylpyridine might behave under various conditions.

The historical development of liquid crystal science involved significant challenges in materials purification and characterization. Early researchers lacked sophisticated analytical instruments, relying primarily on thin-layer chromatography and polarizing microscopy to assess compound purity and properties. These limitations necessitated careful synthetic approaches and purification methods that continue to influence modern preparation techniques for complex pyridine derivatives.

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature principles, the compound this compound follows systematic naming conventions for substituted pyridine derivatives. The name indicates a pyridine ring as the parent structure, with substituents specified by their positions and chemical nature. The "2-" prefix designates the position of the benzoyl group attachment to the pyridine ring, while "6-methyl" indicates a methyl substituent at the sixth position of the pyridine ring.

The benzoyl portion of the molecule contains a "4-heptyloxy" substituent, indicating a heptyl ether group attached to the para position of the benzene ring. This systematic nomenclature allows for precise identification of the molecular structure and distinguishes it from related compounds such as 2-(4-Methoxybenzoyl)-6-methylpyridine or 2-(4-Heptyloxybenzoyl)-3-methylpyridine, which differ in either the alkoxy chain length or the methyl group position.

Analysis of related compounds provides insight into expected International Union of Pure and Applied Chemistry naming patterns. For instance, 2-(4-Heptyloxybenzoyl)-3-methylpyridine bears the International Union of Pure and Applied Chemistry name 4-(Heptyloxy)phenylmethanone, suggesting that this compound would be named 4-(Heptyloxy)phenylmethanone.

Alternative Nomenclature Systems

Alternative naming systems for this compound may employ different conventions based on the perspective of the molecular structure. Some systems prioritize the ketone functionality, referring to the compound as a methanone derivative. Others may emphasize the pyridine ring system or the benzoyl group depending on the specific application or research context.

Chemical suppliers and databases often use variations in nomenclature that reflect different organizational priorities. For example, related compounds appear in commercial catalogs with names such as "2-(4-Heptyloxybenzoyl)pyridine" or with more detailed structural descriptors that specify the exact positioning of substituents. These variations can create challenges in literature searches and compound identification, necessitating careful attention to structural formulas and registry numbers.

The nomenclature may also reflect synthetic origins or intended applications. Compounds designed for liquid crystal applications might be named with reference to their mesogenic properties, while those intended for pharmaceutical research might emphasize functional group arrangements relevant to biological activity.

Registry Numbers and Database Classifications

Chemical registry numbers provide unique identifiers for specific compounds, facilitating accurate identification across different databases and literature sources. While the exact Chemical Abstracts Service registry number for this compound is not definitively established in available literature, related compounds demonstrate the systematic assignment of these identifiers.

For comparison, 2-(4-Heptyloxybenzoyl)-3-methylpyridine carries the Chemical Abstracts Service number 1187167-39-0, while 2-(4-Methoxybenzoyl)-6-methylpyridine is assigned 58283-32-2. These registry numbers follow Chemical Abstracts Service conventions for unique compound identification and facilitate database searches across multiple chemical information systems.

Database classifications for this compound family typically include entries in PubChem, Chemical Abstracts Service, and specialized liquid crystal databases. The PubChem database system assigns compound identification numbers that enable cross-referencing with other chemical databases and facilitate access to computational data such as molecular descriptors and predicted properties.

Physical Properties and Basic Characteristics

Molecular Formula and Weight

The molecular formula for this compound can be determined through structural analysis as C20H25NO2. This formula indicates the presence of twenty carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight calculates to approximately 311.4 grams per mole, consistent with related compounds in this chemical family.

Comparative analysis with structurally similar compounds supports this molecular formula determination. 2-(4-Heptyloxybenzoyl)-3-methylpyridine shares the same molecular formula C20H25NO2 and molecular weight of 311.4 grams per mole, differing only in the position of the methyl substituent on the pyridine ring. This consistency suggests that positional isomers within this compound series maintain identical molecular formulas while potentially exhibiting different physical and chemical properties.

The molecular composition reflects the hybrid nature of the compound, combining aromatic systems with aliphatic components. The relatively high molecular weight compared to simpler pyridine derivatives results from the extended heptyloxy chain and the additional aromatic benzoyl group, contributing to the compound's potential for interesting physical properties such as liquid crystalline behavior.

Property Value
Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
Carbon Atoms 20
Hydrogen Atoms 25
Nitrogen Atoms 1
Oxygen Atoms 2
Structural Composition

The structural composition of this compound features three distinct molecular regions: the pyridine ring system, the benzoyl linking group, and the heptyloxy side chain. The pyridine ring serves as the central aromatic core, providing both structural rigidity and electronic properties characteristic of nitrogen-containing heterocycles. The methyl substituent at the sixth position of the pyridine ring contributes to the overall molecular geometry and may influence intermolecular interactions.

The benzoyl group functions as a connecting bridge between the pyridine ring and the heptyloxy substituent, introducing a carbonyl functionality that affects both electronic properties and potential hydrogen bonding interactions. The ketone group represents a significant electronic feature that may influence the compound's reactivity and physical properties, particularly in relation to potential liquid crystalline behavior.

The heptyloxy chain provides significant hydrophobic character to the molecule and contributes to its amphiphilic nature. This seven-carbon aliphatic chain, terminated by an ether linkage to the benzene ring, introduces flexibility and may promote specific types of molecular packing arrangements. Comparative studies on related compounds suggest that alkoxy chain length significantly influences mesophase properties and transition temperatures.

Analysis of related structures provides insights into expected conformational behavior. The 2-(4-Heptyloxybenzoyl)-3-methylpyridine analog exhibits specific Simplified Molecular Input Line Entry System notation as CCCCCCCOc1ccc(cc1)C(=O)c2c(cccn2)C, suggesting that the 6-methyl isomer would display similar structural features with modified substitution patterns on the pyridine ring.

Physical State and Appearance

Based on analysis of structurally related compounds, this compound is expected to exist as a solid under standard temperature and pressure conditions. Related compounds in this chemical family typically appear as crystalline solids with defined melting points, suggesting similar behavior for this specific derivative.

Properties

IUPAC Name

(4-heptoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-4-5-6-7-15-23-18-13-11-17(12-14-18)20(22)19-10-8-9-16(2)21-19/h8-14H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXMWHIDSHOEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217350
Record name [4-(Heptyloxy)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-53-9
Record name [4-(Heptyloxy)phenyl](6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Heptyloxy)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-Heptyloxybenzoyl)-6-methylpyridine typically involves the reaction of 4-heptyloxybenzoyl chloride with 6-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-(4-Heptyloxybenzoyl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the heptyloxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(4-Heptyloxybenzoyl)-6-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Heptyloxybenzoyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(4-Heptyloxybenzoyl)-6-methylpyridine can be compared with other similar compounds, such as:

    2-(4-Heptyloxybenzoyl)-4-methylpyridine: This compound has a similar structure but with a different position of the methyl group on the pyridine ring.

    2-(4-Heptyloxybenzoyl)-6-methoxypyridine: This compound has a methoxy group instead of a methyl group on the pyridine ring.

    4-(4-Heptyloxybenzoyl)-2-methylpyridine: This compound has the heptyloxybenzoyl group attached to a different position on the pyridine ring

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.

Biological Activity

2-(4-Heptyloxybenzoyl)-6-methylpyridine (CAS No. 1187164-53-9) is an organic compound that has garnered attention for its potential biological activities . This compound is characterized by a heptyloxybenzoyl group attached to a methylpyridine core, which may influence its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H23NO2\text{C}_{16}\text{H}_{23}\text{N}\text{O}_{2}

Key Properties

PropertyValue
Molecular Weight273.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in the development of new antimicrobial agents.

  • Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating a moderate antimicrobial effect.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Research Findings : In a study on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells, potentially modulating key biochemical pathways. The heptyloxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerate (MIC: 32 µg/mL)Significant (IC50: 20 µM)
2-(4-Propoxybenzoyl)-6-methylpyridineLowModerate (IC50: 40 µM)
2-(4-Methoxybenzoyl)-6-methylpyridineHighLow

Q & A

Q. How can structural characterization of this compound be performed to confirm its purity and conformation?

  • Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for verifying molecular structure .
  • Single-crystal X-ray diffraction provides precise conformational data, such as bond angles (e.g., 177.6° for C6–C7–C8) and π-stacking distances (3.7 Å) in solid-state structures .
  • Elemental analysis ensures purity (>95%) and stoichiometric accuracy.

Q. What is the biological relevance of this compound in neurological research?

  • Analogous compounds (e.g., M-MPEP) act as mGluR5 antagonists , modulating glutamate signaling pathways implicated in addiction and neurodegenerative diseases .
  • Key applications:
  • Studying mGluR5’s role in synaptic plasticity.
  • Developing radiotracers (e.g., [18F]PSS232) for neuroimaging .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives of this compound?

  • Virtual screening using 3D electrostatic and shape descriptors (e.g., BLAZE software) identifies potential inhibitors by matching pharmacophores of active compounds (e.g., nM-level pfMIF inhibitors) .
  • Molecular docking with mGluR5 crystal structures (PDB ID: 6N4W) can prioritize derivatives for synthesis .

Q. What crystallographic parameters should be analyzed to resolve structural contradictions in polymorphic forms?

  • Critical parameters include:
  • Torsion angles (e.g., cis-type: 3.9°–5.6°; trans-type: ~175°) .
  • Atomic displacement parameters (Tables 2–3 in ) to assess thermal motion and disorder.
    • Compare π-stacking interactions across polymorphs (distance: 3.7 Å vs. other forms) to explain stability differences .

Q. How do copper(I) complexes of this compound exhibit tunable photophysical properties for material science applications?

  • Coordination with diphosphine ligands (e.g., 1,1'-binaphthyl-2,2'-bis(diphenylphosphine)) enhances luminescence via metal-to-ligand charge transfer (MLCT) .
  • Key metrics:
  • Emission wavelength shifts (e.g., 450–600 nm) with ligand modifications.
  • Quantum yields (>0.2) measured via time-resolved spectroscopy .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in synthetic workflows?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Waste disposal: Segregate organic waste and collaborate with certified disposal services .

Q. How can in vitro autoradiography validate the compound’s binding affinity to mGluR5?

  • Radiolabeling: Synthesize a tritiated or fluorinated derivative (e.g., [3H]ABP688 analog) .
  • Binding assays: Incubate brain slices with the radioligand and quantify signal intensity using phosphor imaging.
  • Competitive inhibition: Test displacement with unlabeled mGluR5 antagonists (e.g., MMPEP) to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Heptyloxybenzoyl)-6-methylpyridine
Reactant of Route 2
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2-(4-Heptyloxybenzoyl)-6-methylpyridine

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